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Compound of Interest

Compound Name: Antileishmanial agent-29

Cat. No.: B15579817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and

antileishmanial activity of the novel compound 29,30-dibromo-28-oxoallobetulin. The

information presented herein is compiled from scientific literature and is intended to serve as a

detailed resource for researchers in the fields of medicinal chemistry and parasitology.

Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus

Leishmania. The current therapeutic options are limited by issues of toxicity, emerging

resistance, and high cost, necessitating the discovery of new and effective antileishmanial

agents. Triterpenoids, a class of naturally occurring compounds, have shown promise as a

source of new drug leads. This guide focuses on a specific derivative, 29,30-dibromo-28-

oxoallobetulin, which has been synthesized and evaluated for its potential as an antileishmanial

agent.[1]

Synthesis of 29,30-dibromo-28-oxoallobetulin
The synthesis of 29,30-dibromo-28-oxoallobetulin is achieved through the bromination of the

methyl ester of betulinic acid.[1]

Experimental Protocol
The synthesis of 29,30-dibromo-28-oxoallobetulin is carried out as follows:
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The methyl ester of betulinic acid is treated with N-bromosuccinimide (NBS) in a 1:1 mixture

of carbon tetrachloride (CCl4) and chloroform (CHCl3).[1]

The reaction mixture is stirred at room temperature for 48 hours.[1]

Following the reaction period, the mixture is filtered, and the solvent is removed under

reduced pressure.[1]

The resulting residue is poured into ice-cold water, leading to the formation of a white

precipitate.[1]

This precipitate is then purified using column chromatography over silica gel to yield the final

product, 29,30-dibromo-28-oxoallobetulin, with a reported yield of 22%.[1]

Caption: Synthetic pathway for 29,30-dibromo-28-oxoallobetulin.

Characterization Data
The structure of the synthesized 29,30-dibromo-28-oxoallobetulin was confirmed by

spectroscopic methods.[1]
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Parameter Value

Molecular Formula C30H46Br2O3

Molecular Weight 614 g/mol

Yield 22%

IR (KBr, cm-1)

3452 (-OH), 2942, 2858, 1764 (lactone

carbonyl), 1724, 1453, 1380 (gem dimethyl),

1024, 668

¹H NMR (CDCl₃, δ ppm)

0.71 (24-Me), 0.79 (25-Me), 0.84 (23-Me), 0.86

(27-Me), 0.92 (26-Me), 3.15 (m, 1H), 3.48 (m,

2H), 3.65 (m, 2H)

Mass Spectrum (m/z) 614 [M+]

Table 1: Characterization data for 29,30-

dibromo-28-oxoallobetulin.[1]

In Vitro Antileishmanial Activity
The synthesized compound was screened for its antiproliferative effects against promastigotes

of different Leishmania species.[1]

Experimental Protocol
The in vitro antileishmanial activity was assessed using the following protocol:

Parasite Strains:Leishmania donovani (strains AG83 and MS10) and Leishmania major

(strain LV39) promastigotes were used.[1]

Culture Conditions: Promastigotes were cultured in M199 medium supplemented with 10%

heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

at 24°C.[1]

Antiproliferative Assay (MTT Assay):

Log phase promastigotes (2 x 10⁶ cells/well) were seeded in 96-well plates.[1]
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The compound was dissolved in DMSO and added to the wells at various concentrations.

The final DMSO concentration was kept below 0.1%.[1]

Plates were incubated for 72 hours at 24°C.[1]

After incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the

plates were incubated for another 4 hours at 37°C.[1]

The reaction was stopped by adding 100 µL of 10% SDS in 0.01 N HCl.[1]

The absorbance was measured at 570 nm using a microplate reader.[1]

The percentage of cell viability was calculated relative to untreated control cells.[1]
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Caption: Workflow of the in vitro antileishmanial screening assay.
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Results of Antileishmanial Screening
29,30-dibromo-28-oxoallobetulin demonstrated significant antiproliferative activity against the

tested Leishmania promastigotes.[1]

Leishmania Strain Concentration (µg/mL) % Inhibition

L. donovani AG83 15 69.22%

L. donovani MS10 15 59.33%

L. major LV39 15 39.22%

Table 2: Antiproliferative effect

of 29,30-dibromo-28-

oxoallobetulin on Leishmania

promastigotes.[1]

Cell Cycle Analysis
Flow cytometric analysis was performed to investigate the effect of the compound on the cell

cycle progression of L. donovani promastigotes.[1]

Experimental Protocol:L. donovani promastigotes were treated with the compound at

concentrations of 10 µg/mL and 15 µg/mL. After incubation, the cells were stained with

propidium iodide, and the DNA content was analyzed by flow cytometry.[1]

Findings: The compound was found to induce cell cycle arrest. At a concentration of 10

µg/mL, it initiated a block in the entry of promastigotes from the G0/G1 phase to the S phase.

At 15 µg/mL, this entry was completely blocked, leading to a significant increase in cell

death.[1]
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Treatment
% Cells in

G0/G1 Phase

% Cells in S

Phase

% Cells in G2/M

Phase

% Dead Cells

(M1)

Control (DMSO) 53.4 19.3 25.4 1.9

10 µg/mL

Compound
62.1 10.3 18.5 9.1

15 µg/mL

Compound
71.3 1.9 11.4 15.4

Table 3: Cell

cycle analysis of

L. donovani

promastigotes

treated with

29,30-dibromo-

28-

oxoallobetulin.[1]

Conclusion
29,30-dibromo-28-oxoallobetulin, a semi-synthetic derivative of betulinic acid, has

demonstrated noteworthy in vitro activity against Leishmania promastigotes. The compound

exerts its antiproliferative effect by inducing cell cycle arrest at the G0/G1 phase. These

findings suggest that 29,30-dibromo-28-oxoallobetulin could be a promising lead compound for

the development of new antileishmanial drugs. Further studies, including in vivo efficacy and

toxicity assessments, are warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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